CYP2B Induction Activity of 5-Ethyl-1-phenylbarbituric Acid vs. Phenobarbital and Intermediate Barbiturates
In a direct head-to-head comparative study of barbiturate CYP2B induction capacity in male F344/NCr rats, 5-ethyl-1-phenylbarbituric acid (structurally analogous to the tested 5-ethylbarbituric acid) was essentially inactive as a CYP2B-type inducer. In stark contrast, phenobarbital caused the greatest CYP2B induction among all tested compounds, while intermediate-duration sedatives such as allobarbital and aprobarbital induced CYP2B at approximately 25% of the phenobarbital level [1].
| Evidence Dimension | CYP2B-type monooxygenase induction capacity |
|---|---|
| Target Compound Data | Essentially inactive |
| Comparator Or Baseline | Phenobarbital (maximum induction); Allobarbital/Aprobarbital (∼25% of phenobarbital induction) |
| Quantified Difference | Target compound shows negligible induction vs. ∼25% induction (intermediate sedatives) and 100% induction (phenobarbital baseline) |
| Conditions | Male F344/NCr rats; compounds administered in diet at equimolar concentrations to 500 ppm phenobarbital; CYP2B activity measured in non-initiated rats |
Why This Matters
This quantified difference in CYP2B induction potential directly impacts experimental design for drug metabolism studies, enabling researchers to select a barbiturate scaffold with minimal cytochrome P450 perturbation for mechanistic investigations.
- [1] Rice JM, Diwan BA, Hu H, Ward JM, Nims RW, Lubet RA. Enhancement of hepatocarcinogenesis and induction of specific cytochrome P450-dependent monooxygenase activities by the barbiturates allobarbital, aprobarbital, pentobarbital, secobarbital and 5-phenyl- and 5-ethylbarbituric acids. Carcinogenesis. 1994;15(2):395-402. View Source
